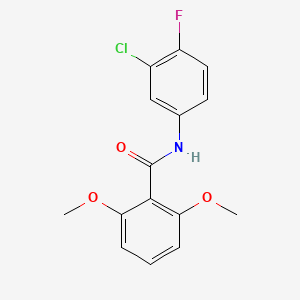

N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, where an amine reacts with an acyl chloride in the presence of a suitable solvent, such as THF (Tetrahydrofuran), to yield the desired benzamide compound. An example of a similar synthesis approach is seen in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, which was characterized using NMR, elemental analysis, and X-ray crystallography (Karabulut et al., 2014).

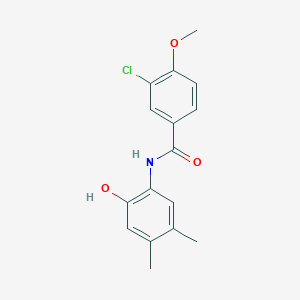

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using single crystal X-ray diffraction and DFT calculations. These analyses provide insights into the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, including bond lengths, angles, and dihedral angles, as observed in studies of related compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their versatile chemical properties. These reactions include intramolecular hydrogen bonding, which can influence the compound's conformational behavior and potentially its biological activity (Galan et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of benzamide derivatives, are closely related to their molecular structure and intermolecular interactions. For instance, the crystalline structure and packing can be significantly affected by the presence of specific functional groups and their orientation in the molecule (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of "N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide" can be deduced by examining related compounds. These properties include reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization. The presence of electron-withdrawing and electron-donating groups within the molecule can significantly affect these properties, influencing the compound's reactivity and potential applications (Galan et al., 2009).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Synthesis of Novel Compounds : Research on similar compounds involves the development of new synthetic routes and the exploration of their chemical properties. For instance, a practical and scalable synthetic route to YM758 monophosphate, a novel If channel inhibitor, was developed, emphasizing the importance of efficient synthesis methods in medicinal chemistry (S. Yoshida et al., 2014). This highlights the role of such compounds in facilitating the synthesis of pharmacologically relevant molecules.

Molecular Structure Analysis : The molecular structure of similar compounds has been analyzed to understand the influence of intermolecular interactions on their properties. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into how crystal packing and dimerization affect molecular geometry (Sedat Karabulut et al., 2014). This type of research is crucial for designing compounds with desired physical and chemical characteristics.

Pharmacology and Biomedical Applications

Cellular Proliferation in Tumors : Compounds with similar structures have been evaluated for their ability to image tumor proliferation, such as the study on 18F-ISO-1 for PET imaging in patients with malignant neoplasms (F. Dehdashti et al., 2013). This demonstrates the potential of fluoro-benzamide derivatives in diagnostic imaging and cancer research.

Drug Metabolism and Excretion : Understanding the metabolism and excretion of pharmaceuticals is crucial for drug development. Studies like the identification of human metabolites of YM758, an If channel inhibitor, and the investigation of transporter-mediated renal and hepatic excretion offer valuable information for optimizing drug efficacy and safety (K. Umehara et al., 2009).

Material Science and Environmental Applications

Corrosion Inhibition : Research into similar compounds includes the study of their effectiveness as corrosion inhibitors, which is essential for protecting metals in industrial applications. For example, the inhibition action of methoxy-substituted phenylthienyl benzamidines on the corrosion of carbon steel in hydrochloric acid medium was investigated, demonstrating the potential of benzamide derivatives in corrosion protection (A. Fouda et al., 2020).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, gefitinib, a compound with a similar structure, is known to inhibit the tyrosine kinase associated with the epidermal growth factor receptor (EGFR), which is often overexpressed in certain human carcinoma cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-9-6-7-11(17)10(16)8-9/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTCZUAXELFZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)

![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)

![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)